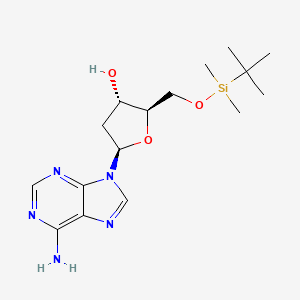

5'-O-TBDMS-dA

Vue d'ensemble

Description

Le 5’-O-Tert-Butyldiméthylsilyl-2’-désoxyadénosine (5’-O-TBDMS-dA) est un nucléoside modifié utilisé dans la synthèse de l'ADN et de l'ARN. Ce composé est particulièrement précieux dans le domaine de la synthèse d'oligonucléotides en raison de son groupe protecteur, qui contribue à la protection sélective des groupes hydroxyle lors des réactions chimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5’-O-TBDMS-dA implique généralement la réaction du 2’-désoxyadénosine avec le chlorure de tert-butyldiméthylsilyle en présence d'une base comme l'imidazole ou la pyridine. La réaction est effectuée dans un solvant anhydre comme le diméthylformamide (DMF) ou l'acétonitrile à température ambiante ou à des températures légèrement élevées .

Méthodes de production industrielle

La production industrielle du 5’-O-TBDMS-dA suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs automatisés et de techniques à haut débit pour garantir un rendement et une pureté élevés. Les conditions réactionnelles sont optimisées pour minimiser les réactions secondaires et maximiser l'efficacité de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

Le 5’-O-TBDMS-dA subit diverses réactions chimiques, notamment :

Oxydation : Le groupe tert-butyldiméthylsilyle peut être oxydé pour former les composés carbonylés correspondants.

Réduction : Les réactions de réduction peuvent éliminer le groupe protecteur, le reconvertissant en nucléoside d'origine.

Substitution : Le groupe silyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Substitution : Divers nucléophiles peuvent être utilisés pour substituer le groupe silyle, selon le produit souhaité.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent le nucléoside d'origine (2’-désoxyadénosine) et divers dérivés substitués, en fonction des réactifs et des conditions utilisés .

Applications de la recherche scientifique

Le 5’-O-TBDMS-dA est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Industrie : Il est utilisé dans la production d'acides nucléiques synthétiques pour diverses applications industrielles.

Mécanisme d'action

Le mécanisme d'action du 5’-O-TBDMS-dA implique la protection sélective des groupes hydroxyle lors des réactions chimiques. Le groupe tert-butyldiméthylsilyle agit comme un groupe protecteur, empêchant les réactions secondaires indésirables et assurant la modification sélective du nucléoside. Les cibles moléculaires et les voies impliquées comprennent les groupes hydroxyle du nucléoside, qui sont protégés par le groupe silyle pendant la synthèse .

Applications De Recherche Scientifique

5’-O-TBDMS-dA is widely used in scientific research, particularly in the fields of:

Mécanisme D'action

The mechanism of action of 5’-O-TBDMS-dA involves the selective protection of hydroxyl groups during chemical reactions. The tert-butyldimethylsilyl group acts as a protective group, preventing unwanted side reactions and ensuring the selective modification of the nucleoside. The molecular targets and pathways involved include the hydroxyl groups of the nucleoside, which are protected by the silyl group during synthesis .

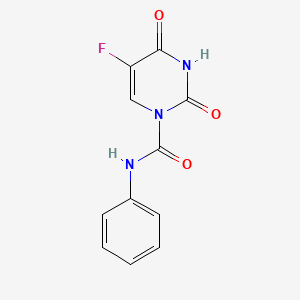

Comparaison Avec Des Composés Similaires

Composés similaires

5’-O-Diméthoxytrityl-2’-désoxyadénosine (5’-O-DMTr-dA) : Un autre groupe protecteur utilisé dans la synthèse d'oligonucléotides.

5’-O-Trityl-2’-désoxyadénosine (5’-O-Tr-dA) : Un composé similaire avec un groupe protecteur différent.

2’-O-Tert-Butyldiméthylsilyl-5’-O-Diméthoxytrityl-adénosine (2’-O-TBDMS-5’-O-DMTr-A) : Un composé avec des groupes protecteurs doubles pour une protection plus sélective.

Unicité

Le 5’-O-TBDMS-dA est unique en raison de sa grande stabilité et de sa protection sélective des groupes hydroxyle. Le groupe tert-butyldiméthylsilyle offre une plus grande stabilité hydrolytique par rapport aux autres groupes protecteurs, ce qui en fait un outil précieux dans la synthèse d'oligonucléotides .

Propriétés

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O3Si/c1-16(2,3)25(4,5)23-7-11-10(22)6-12(24-11)21-9-20-13-14(17)18-8-19-15(13)21/h8-12,22H,6-7H2,1-5H3,(H2,17,18,19)/t10-,11+,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLRBQHXIBHZTD-QJPTWQEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438072 | |

| Record name | Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51549-30-5 | |

| Record name | Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

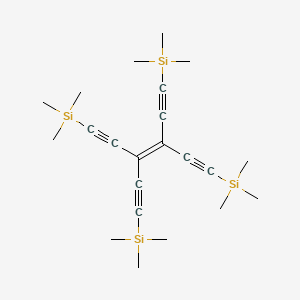

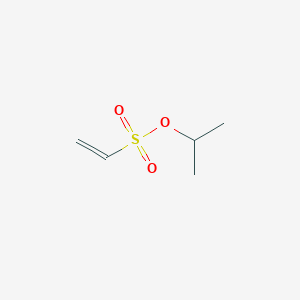

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3182278.png)

![tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate](/img/structure/B3182315.png)

![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)

![7-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B3182341.png)